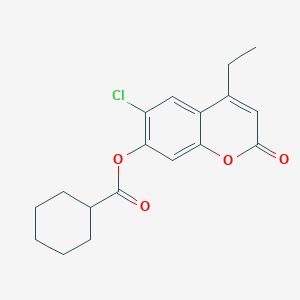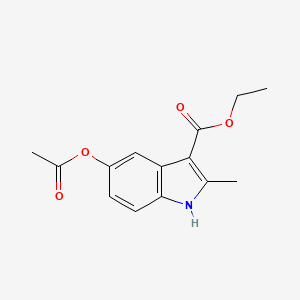
ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate, also known as AM-630, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1999 by researchers at the University of Connecticut and has since been used in numerous studies to investigate the physiological and biochemical effects of the endocannabinoid system.
作用機序
Ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). It binds to the CB2 receptor with high affinity and blocks the activation of the receptor by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the CB2 receptor, ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate inhibits the downstream signaling pathways that are involved in the physiological and pathological effects of the endocannabinoid system.
Biochemical and Physiological Effects:
ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been shown to reduce food intake and body weight in animal models of obesity and diabetes.
実験室実験の利点と制限
One of the main advantages of ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate is its high selectivity for the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor blockade without affecting other receptors in the endocannabinoid system. However, one limitation of ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate is its relatively low potency compared to other cannabinoid receptor antagonists. This can limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research involving ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate. One area of interest is the role of the endocannabinoid system in the regulation of immune function. ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been shown to have immunomodulatory effects in animal models of inflammation and autoimmune disease, suggesting that CB2 receptor blockade may be a potential therapeutic strategy for these conditions. Another area of interest is the role of the endocannabinoid system in the regulation of cancer progression. ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been shown to inhibit the growth and metastasis of several types of cancer cells, suggesting that CB2 receptor blockade may be a potential anti-cancer therapy.
合成法
The synthesis of ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate involves a multi-step process that begins with the reaction of 2-methylindole-3-carboxylic acid with acetic anhydride to produce 2-methyl-5-acetoxyindole-3-carboxylic acid. This intermediate is then reacted with ethyl iodide in the presence of potassium carbonate to yield ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate.
科学的研究の応用
Ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been used to study the effects of cannabinoid receptor antagonists on pain, inflammation, anxiety, and addiction. It has also been used to investigate the role of the endocannabinoid system in the regulation of appetite, metabolism, and energy balance.
特性
IUPAC Name |
ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(17)13-8(2)15-12-6-5-10(7-11(12)13)19-9(3)16/h5-7,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPFJJDYYRIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)
![N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)
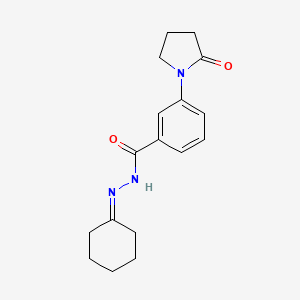
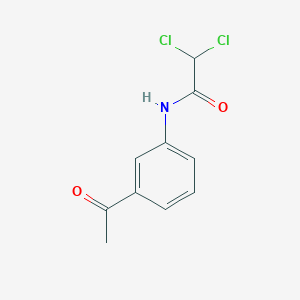
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
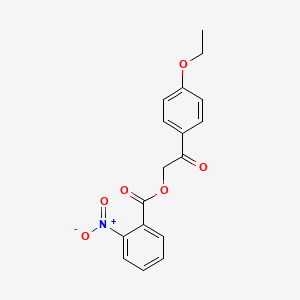
![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)
![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)
